molecular formula C13H16BFO4 B1426592 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 1373168-89-8

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B1426592
M. Wt: 266.07 g/mol
InChI Key: WVKOYVWFDCAHKF-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Structural Analysis

A significant application of compounds related to 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is in the synthesis and structural characterization of boric acid ester intermediates. These compounds, synthesized through multi-step reactions, are confirmed using various spectroscopic methods and X-ray diffraction. Their molecular structures are further investigated using density functional theory (DFT), revealing insights into their physicochemical properties (Huang et al., 2021).

Fluorescent Prochelators and Sensing Applications

Compounds structurally similar to the target chemical have been developed as fluorescent prochelators. These are used for detecting transition metal ions and hydrogen peroxide, demonstrating a decrease in fluorescence upon reaction. Such prochelators can serve as effective sensors for various biochemical processes and environmental monitoring (Hyman & Franz, 2012).

Applications in Medicinal Chemistry and Imaging

In the realm of medicinal chemistry, related compounds have been utilized in the synthesis of novel tracers for PET imaging, highlighting their potential in diagnostic applications. This includes the synthesis of fluorine-18-labeled analogs for imaging specific cellular receptors (Wang et al., 2014).

Enhancing Sensory Performance of Borate Compounds

Modifications of the borate structure, similar to the target compound, have shown to significantly enhance the sensory performance for detecting hydrogen peroxide vapor, suggesting applications in safety and environmental monitoring (Fu et al., 2016).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8(10(9)15)11(16)17/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKOYVWFDCAHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

CAS RN

1373168-89-8
Record name 3-Carboxy-2-fluorophenylboronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CW Morgan - 2007 - d-scholarship-dev-2.library.pitt.edu
The Schafmeister research group has developed a technology for synthesizing bis-peptide oligomers that adopt well defined structure dependent upon the rich stereochemistry of the …

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